(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate
Overview
Description
®-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Scientific Research Applications
®-tert-Butyl (piperidin-2-ylmethyl)carbamate has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
It is known that piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It has been shown that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest ch3 group of the tert-butyl substituent to the carbonyl o atom .
Biochemical Pathways
Piperidine derivatives are known to interact with a wide range of biochemical pathways due to their presence in a variety of pharmaceutical classes .
Pharmacokinetics
It is known that the tert-butyl ester is resistant to hydrolysis in the gastrointestinal (gi) tract, likely due to the action of the carboxylesterase enzyme ces1 .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
It is known that the stability of tert-butyl esters can be influenced by factors such as ph and temperature .
Future Directions
Preparation Methods
The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-piperidin-2-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature, resulting in the formation of the desired carbamate .
Industrial production methods often involve multi-component reactions that are catalyzed by dual-functional ionic liquids. These methods offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .
Chemical Reactions Analysis
®-tert-Butyl (piperidin-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be compared with other similar compounds, such as:
®-Benzyl (piperidin-2-ylmethyl)carbamate: This compound has a benzyl group instead of a tert-butyl group, which can affect its chemical reactivity and biological activity.
®-Piperidin-2-ylmethanol: This compound lacks the carbamate group, making it less stable and less versatile in chemical reactions.
The uniqueness of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate lies in its combination of the piperidine and carbamate moieties, which confer specific chemical and biological properties that are valuable in various applications .
Properties
IUPAC Name |
tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUVVRMWMDZAE-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205580 | |
Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139004-96-9 | |
Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139004-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801205580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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